![molecular formula C19H26N2O B183103 1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea CAS No. 495376-13-1](/img/structure/B183103.png)
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea, commonly known as AAMU, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of adamantane, which is a bicyclic organic compound with a diamond-like structure. AAMU is a white crystalline powder that is soluble in organic solvents and has a melting point of 226-227°C. In
Mécanisme D'action
The mechanism of action of AAMU is not fully understood. However, it has been suggested that AAMU inhibits the activity of enzymes that are involved in various cellular processes such as DNA replication, cell division, and protein synthesis. AAMU has also been shown to modulate the expression of genes that are involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
AAMU has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. AAMU has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, AAMU has been shown to inhibit the activity of reverse transcriptase, an enzyme that is involved in the replication of retroviruses such as HIV-1.
Avantages Et Limitations Des Expériences En Laboratoire
AAMU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. AAMU also exhibits potent biological activities, making it a useful tool for studying various cellular processes. However, AAMU has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous-based assays. AAMU also has low bioavailability, which can limit its use in in vivo studies.
Orientations Futures
There are several future directions for the research on AAMU. One potential direction is to explore the use of AAMU as a potential therapeutic agent for cancer, viral, and bacterial infections. Another direction is to study the mechanism of action of AAMU in more detail to better understand its biological effects. Additionally, the development of more potent and selective derivatives of AAMU could lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
AAMU can be synthesized by reacting 1-adamantyl isocyanate with 4-methylbenzylamine in anhydrous toluene. The reaction is carried out at a temperature of 60-70°C for 12-16 hours under nitrogen atmosphere. The resulting product is then purified by recrystallization from ethanol to obtain pure AAMU.
Applications De Recherche Scientifique
AAMU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. AAMU has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses such as influenza A and HIV-1. Additionally, AAMU has been shown to have antibacterial and antifungal activities.
Propriétés
Numéro CAS |
495376-13-1 |
|---|---|
Nom du produit |
1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea |
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-(1-adamantyl)-3-[(4-methylphenyl)methyl]urea |
InChI |
InChI=1S/C19H26N2O/c1-13-2-4-14(5-3-13)12-20-18(22)21-19-9-15-6-16(10-19)8-17(7-15)11-19/h2-5,15-17H,6-12H2,1H3,(H2,20,21,22) |
Clé InChI |
VXYPRGSATSUCOZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC1=CC=C(C=C1)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



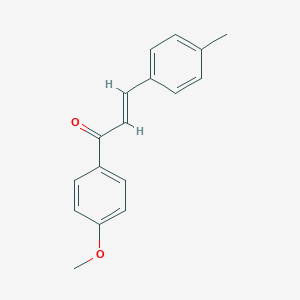
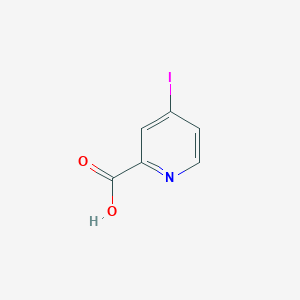
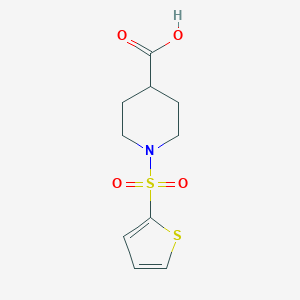
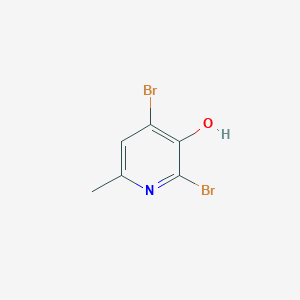

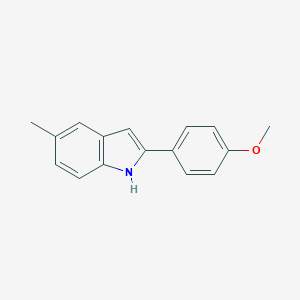
![N-[4-(3-aminophenyl)-2-thiazolyl]acetamide](/img/structure/B183028.png)
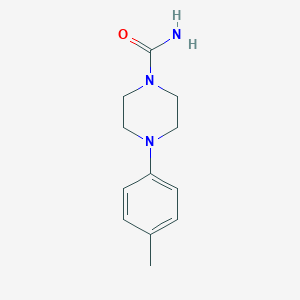
![2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B183032.png)
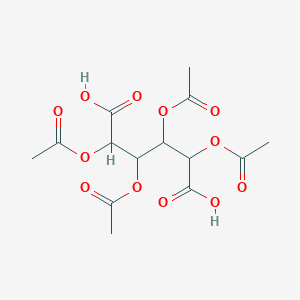
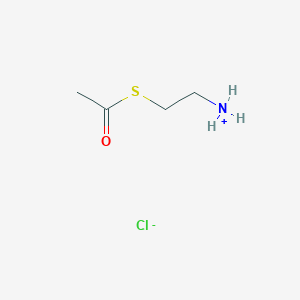
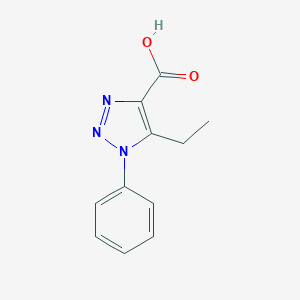
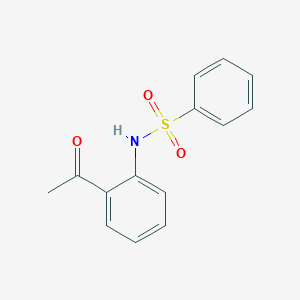
![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)